molecular formula C17H15ClN2O2S B5569193 N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5569193
M. Wt: 346.8 g/mol
InChI Key: RVYDGWYSMHQYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been synthesized through various methods. A related study described the synthesis of a series of 2-aminothiazole derivatives, where the structures were confirmed by NMR and mass spectrometry techniques (Yakantham, Sreenivasulu, & Raju, 2019). Another synthesis method involved the reaction of thiourea with benzenesulfonamide derivatives, hinting at the versatility of synthetic approaches for thiazole compounds (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been analyzed using various techniques. For instance, the structure of a closely related compound was determined using X-ray crystallography, revealing insights into its molecular configuration (Wan et al., 2006). These studies are crucial in understanding the spatial arrangement of atoms in thiazole derivatives.

Chemical Reactions and Properties

Thiazole compounds, including those similar to N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, participate in various chemical reactions. A study demonstrated the reactivity of a thiazole derivative in forming indolium-2-thiolates, indicating complex chemical behavior (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazole derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound showed specific hydrogen bonding patterns, which can affect its physical characteristics (Yin et al., 2008).

Chemical Properties Analysis

Thiazole compounds exhibit diverse chemical properties. A study on a related thiazole derivative revealed insights into its spectral, electronic, and geometric properties, which are essential in understanding its chemical behavior (Dani et al., 2013).

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives demonstrate significant antimicrobial and antifungal activities. Studies have synthesized various derivatives, investigating their potential against a range of microorganisms. For instance, research involving the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines revealed compounds with moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2010). Similarly, the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).

Anticancer Properties

Research has also focused on the anticancer properties of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives. A study on the synthesis and anticancer evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives found these compounds to exhibit good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).

Corrosion Inhibition

Another interesting application is in corrosion inhibition. A study exploring the inhibition performance of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole derivatives against iron corrosion in acidic environments found these compounds to offer significant protection, with theoretical support from density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).

Molecular Synthesis

The compound and its derivatives have also been explored for their role in molecular synthesis. For example, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines highlights the utility of these compounds in the generation of novel chemical structures (Androsov, 2008).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-21-13-6-3-11(4-7-13)15-10-23-17(20-15)19-14-9-12(18)5-8-16(14)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDGWYSMHQYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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